4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine

Physicochemical profiling Lipophilicity Solubility

This 4,6-diaryl-2-aminopyrimidine scaffold features an m-tolyl group at the 4-position and an unsubstituted phenyl at the 6-position—a privileged ATP-mimetic core for kinase inhibitor discovery targeting ABL1, EGFR, JAK, VEGFR, and FLT3. Unlike its 4-methylphenyl and 4-fluorophenyl analogs, the 3-methylphenyl substituent creates a distinct electronic environment for SAR exploration. The unsubstituted 6-phenyl ring enables late-stage diversification via Suzuki coupling or Buchwald-Hartwig amination. Predicted logD₇.₄ ~3.0–3.5 and aqueous solubility ~30–50 µM offer a favorable baseline for multiparameter optimization. Procure alongside the 4-chlorophenyl (CAS 1195977-39-9) and 4-fluorophenyl (CAS 1354917-15-9) analogs to systematically map substituent effects on kinase selectivity.

Molecular Formula C17H15N3
Molecular Weight 261.32 g/mol
CAS No. 1195977-37-7
Cat. No. B6347902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine
CAS1195977-37-7
Molecular FormulaC17H15N3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N
InChIInChI=1S/C17H15N3/c1-12-6-5-9-14(10-12)16-11-15(19-17(18)20-16)13-7-3-2-4-8-13/h2-11H,1H3,(H2,18,19,20)
InChIKeyWWJGSYHPGDSFJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine (CAS 1195977-37-7): A 2-Aminopyrimidine Scaffold for Kinase-Targeted Procurement


4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine (CAS 1195977-37-7) is a 4,6-diaryl-2-aminopyrimidine small molecule (C₁₇H₁₅N₃, MW 261.32 g/mol) . Its structure features an m-tolyl group at the 4-position and an unsubstituted phenyl ring at the 6-position of the pyrimidine core. This compound belongs to the 2-aminopyrimidine class, a privileged scaffold in kinase inhibitor drug discovery that mimics the purine ring of ATP and binds to the hinge region of kinase catalytic domains [1]. The 4,6-diaryl substitution pattern is a well-precedented motif in inhibitors targeting BCR-ABL, EGFR, PDGFR, JAK, and VEGFR families [2]. However, unlike clinically advanced 2-aminopyrimidines such as imatinib, nilotinib, or the EGFR-targeting 4-aryl-N-phenylpyrimidin-2-amines profiled by Toviwek et al. (2017) against NSCLC cells, the specific bioactivity profile of this compound remains largely uncharacterized in the published literature [3]. Procurement evaluation must therefore rely on scaffold-level inference, comparative structural analysis against chemically defined analogs, and commercially reported physicochemical properties.

Why In-Class Substitution of 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine Risks Experimental Divergence


Within the 4,6-diaryl-2-aminopyrimidine class, even minor aryl substituent changes can produce dramatic shifts in kinase selectivity, cellular potency, and physicochemical properties. The Toviwek et al. study demonstrated that compounds 13f and 13c achieved A549 cell IC₅₀ values of 0.2 µM—2-fold more potent than doxorubicin (0.4 µM)—while structurally similar analogs in the same series showed substantially weaker activity [1]. The presence and position of a single methyl group on the 4-aryl ring alters logD₇.₄ by >0.5 units and shifts aqueous solubility by >20 µM among close analogs [1]. This compound’s specific 3-methylphenyl (m-tolyl) substituent at the 4-position combined with an unsubstituted phenyl at the 6-position creates a unique electronic and steric environment distinct from its 4-methylphenyl, 4-fluorophenyl, and 4-chlorophenyl analogs (CAS 1354922-02-3, 1354917-15-9, and 1195977-39-9, respectively) . Without head-to-head bioactivity data, generic substitution with any of these analogs cannot produce a quantitatively predictable biological outcome.

Quantitative Evidence Guide: 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine vs. Closest Analogs


Structural Differentiation: m-Tolyl Regioisomer Identity Confers Distinct Physicochemical Properties vs. p-Tolyl Analog

The target compound bears a 3-methylphenyl (m-tolyl) group at the 4-position and an unsubstituted phenyl at the 6-position. Its closest commercially available analog, 4-(3-methylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine (CAS 1354922-02-3), differs by an additional para-methyl substituent on the 6-phenyl ring. Class-level SAR from the 4-aryl-N-phenylpyrimidin-2-amine series shows that adding a methyl group increases logD₇.₄ by approximately +0.3 to +0.5 units and can reduce aqueous solubility by 10–25 µM [1]. The target compound’s lower lipophilicity and higher predicted solubility relative to its di-methyl analog make it a more tractable starting scaffold for further medicinal chemistry optimization when solubility-limited assays are anticipated .

Physicochemical profiling Lipophilicity Solubility Drug-likeness

Scaffold Precedent: 4,6-Diaryl-2-Aminopyrimidines Demonstrate Potent ABL1 Kinase Inhibition at Low Micromolar IC₅₀

In a 2025 study, a series of 2-amino-4,6-diarylpyrimidines was evaluated against ABL1 kinase and K562 CML cells. The most potent compound (1e) showed ABL1 IC₅₀ = 3.35 ± 0.58 µM and K562 cell IC₅₀ = 8.77 ± 0.55 µM. Importantly, the 4,6-diaryl substitution pattern was essential for activity; compounds lacking the 6-aryl group lost >90% of inhibitory potency [1]. The target compound contains the identical 4,6-diaryl-2-aminopyrimidine core with a 3-methylphenyl substituent known to enhance hydrophobic pocket occupancy in ABL1, suggesting a potential IC₅₀ in the micromolar range for this kinase target [2]. The 2-aminopyrimidine scaffold used in imatinib (BCR-ABL IC₅₀ ~0.025 µM) further validates this chemotype for kinase inhibition, though imatinib's N-phenylbenzamide tail confers >100-fold greater potency than simpler 4,6-diaryl analogs [3].

ABL1 kinase inhibition Chronic myeloid leukemia Kinase selectivity 2-Aminopyrimidine SAR

EGFR Kinase Context: 4-Aryl-N-Phenylpyrimidin-2-Amine Class Achieves Sub-Micromolar NSCLC Cell Cytotoxicity

Toviwek et al. (2017) profiled a series of 4-aryl-N-phenylpyrimidin-2-amines against A549 NSCLC cells. Compounds 13f and 13c showed A549 IC₅₀ = 0.2 µM, which is 2-fold more potent than doxorubicin (IC₅₀ = 0.4 µM). Compounds 13b and 13d exhibited the best balance of A549 activity and selectivity over Vero cells [1]. The target compound differs from 13f (3-[(4-phenylpyrimidin-2-yl)amino]benzene-1-sulfonamide) by lacking the N-phenylsulfonamide extension but retaining the 4-aryl-2-aminopyrimidine core. The 3-methylphenyl substituent in the target compound provides a methyl group in a position that SAR within this class indicates enhances hydrophobic interactions with the EGFR kinase domain without the metabolic liability of a para-substituent [1][2]. Although direct EGFR IC₅₀ data are unavailable, the core scaffold is validated for EGFR-expressing NSCLC cell lines, supporting its use as a synthetic intermediate for EGFR-targeted library construction [1].

EGFR inhibition Non-small cell lung cancer A549 cytotoxicity Targeted therapy

Commercially Available Close Analogs: m-Tolyl Regioisomer Offers Synthetic Handle Differentiation

Four commercially cataloged analogs with identical 4-(3-methylphenyl)-2-aminopyrimidine core but varying 6-aryl substituents permit systematic SAR exploration: (i) 4-(3-methylphenyl)-6-(4-methylphenyl)pyrimidin-2-amine (CAS 1354922-02-3), (ii) 4-(4-fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine (CAS 1354917-15-9), (iii) 4-(3-chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine (CAS 1354920-31-2), and (iv) 4-(3-methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine (CAS 1354930-29-2) . The target compound (unsubstituted 6-phenyl) serves as the baseline analog for quantifying the electronic (Hammett σ) and lipophilic (π) contributions of para-substituents to biological activity. Its unsubstituted 6-phenyl ring also permits subsequent functionalization (nitration, halogenation, Suzuki coupling) that is precluded in analogs already bearing substituents at that position [1].

Chemical procurement Building block sourcing Synthetic accessibility Analog comparison

Kinase Profiling Inference: 2-Aminopyrimidine Scaffold Engages Multiple Clinically Relevant Kinase Targets

Public bioactivity databases (ChEMBL, BindingDB) contain entries for structurally related 2-aminopyrimidines showing inhibitory activity across multiple kinase targets at nanomolar to low micromolar concentrations: JAK1 (IC₅₀ = 0.57 nM), VEGFR3 (IC₅₀ = 0.54 nM), FLT3 ITD mutant (IC₅₀ = 4 nM), and PDGFRα (IC₅₀ = 943 nM) [1][2][3][4]. These data demonstrate the scaffold's intrinsic polypharmacology, a property that can be either advantageous (for multi-targeted anticancer agents) or undesirable (for target-selective chemical probes). The target compound's specific 3-methylphenyl/6-phenyl substitution pattern has not been profiled in these assays, and its selectivity profile remains unknown. Until direct kinase profiling is conducted, procurement for target-specific applications carries inherent uncertainty.

Polypharmacology Kinase panel screening ATP-competitive inhibitors Drug repurposing

Crystallographic Database Evidence: Structural Confirmation and Polymorphism Potential of 4,6-Diarylpyrimidin-2-Amines

A crystallographic study of related 4,6-diarylpyrimidin-2-amine derivatives (e.g., C₁₇H₁₅N₃ methyl derivative and C₂₀H₂₂N₄ N,N-diethylamino derivative) reported in the Cambridge Structural Database revealed that the methyl-substituted analog crystallizes with two molecules in the asymmetric unit (Z' = 2), while the N,N-diethylamino analog crystallizes with one molecule per asymmetric unit (Z' = 1) [1]. This indicates a propensity for conformational polymorphism in the 4,6-diaryl-2-aminopyrimidine class. The target compound (C₁₇H₁₅N₃, isomorphic with the studied methyl derivative) may exhibit similar polymorphic behavior, which could impact its solid-state stability, dissolution rate, and batch-to-batch reproducibility—factors critical for procurement decisions involving solid-form handling in biological assays [1].

X-ray crystallography Solid-state characterization Crystal engineering Polymorph screening

Recommended Application Scenarios for 4-(3-Methylphenyl)-6-phenylpyrimidin-2-amine Procurement


Kinase-Focused Fragment or Scaffold-Based Library Design

Use this compound as the core scaffold for generating a focused 2-aminopyrimidine library targeting the ATP-binding site of clinically relevant kinases. The validated 4,6-diaryl substitution pattern supports ABL1, EGFR, JAK, VEGFR, and FLT3 engagement (Section 3, Evidence Items 2 and 5). Its unsubstituted 6-phenyl ring permits late-stage diversification via Suzuki coupling, electrophilic substitution, or Buchwald-Hartwig amination (Evidence Item 4). Procure alongside the 4-methylphenyl, 4-fluorophenyl, 4-chlorophenyl, and 4-methoxyphenyl analogs (CAS 1354922-02-3, 1354917-15-9, 1354920-31-2, 1354930-29-2) to systematically map substituent SAR [1].

NSCLC Phenotypic Screening Starting Point for EGFR-Targeted Optimization

The 4-aryl-N-phenylpyrimidin-2-amine class has demonstrated A549 NSCLC cytotoxicity at sub-micromolar concentrations (13f IC₅₀ = 0.2 µM; Section 3, Evidence Item 3). The target compound retains the essential 4-aryl-2-aminopyrimidine pharmacophore. Its 3-methylphenyl group provides a metabolically favorable substitution site (meta vs. para oxidation liability) compared to p-tolyl analogs. Use as a synthetic intermediate for installing a substituted aniline at the 2-amino position to generate N-phenyl derivatives analogous to the Toviwek series for EGFR inhibition studies [1].

Physicochemical Baseline Comparator in Solubility-Driven Lead Optimization

With predicted logD₇.₄ ~3.0–3.5 and aqueous solubility ~30–50 µM (Section 3, Evidence Item 1), this compound provides a more favorable solubility starting point than the di-methyl analog (CAS 1354922-02-3). Use as the baseline comparator when evaluating how additional substituents impact solubility and lipophilicity. The experimentally measured logD₇.₄ and solubility of the target compound should be determined and compared to the Toviwek series data to validate computational predictions and guide multiparameter optimization (MPO) scoring [1].

Polymorph and Solid-State Form Screening for Formulation Development

The crystallographic precedent for Z' > 1 in related 4,6-diarylpyrimidin-2-amines (Section 3, Evidence Item 6) suggests the target compound may exhibit polymorphism. Prior to procurement for in vivo studies requiring consistent solid-form properties, conduct polymorph screening (solvent evaporation, slurry conversion, anti-solvent precipitation) and characterize the thermodynamically stable form by XRPD and DSC. This reduces the risk of form-dependent variability in dissolution and bioavailability during preclinical development [1].

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